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  • Product: 1,5-Diphenylpentan-1-amine
  • CAS: 21493-12-9

Core Science & Biosynthesis

Foundational

1,5-Diphenylpentan-1-amine CAS 21493-12-9 chemical and physical properties

An in-depth technical analysis and methodological guide for the utilization, synthesis, and characterization of 1,5-Diphenylpentan-1-amine (CAS 21493-12-9) . Executive Summary: The Strategic Value of 1,5-Diphenylpentan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the utilization, synthesis, and characterization of 1,5-Diphenylpentan-1-amine (CAS 21493-12-9) .

Executive Summary: The Strategic Value of 1,5-Diphenylpentan-1-amine

In the landscape of modern drug discovery and agrochemical development, structurally unique primary amines serve as indispensable building blocks. 1,5-Diphenylpentan-1-amine (CAS 21493-12-9) is a highly versatile, chiral organic compound characterized by a flexible pentane chain anchored by two phenyl rings[1].

The strategic value of this molecule lies in its structural mimicry of naturally occurring diaryl pentanoids—such as those isolated from Stellera chamaejasme L.—which exhibit potent biological activities[2]. By replacing the native ketone or alkene moieties of these natural products with a primary amine, researchers can synthesize novel amide, urea, or secondary amine derivatives. These modifications often yield enhanced metabolic stability, improved solubility, and highly specific target engagement profiles.

Physicochemical Profiling & Structural Dynamics

1,5-Diphenylpentan-1-amine features a stereocenter at the C1 position, meaning it exists as distinct (R)- and (S)-enantiomers. The flexibility of the aliphatic C5 chain allows the two phenyl rings to adopt multiple spatial conformations, enabling the molecule to act as a highly adaptable pharmacophore capable of fitting into deep, hydrophobic binding pockets.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 1,5-Diphenylpentan-1-amine
CAS Registry Number 21493-12-9
Molecular Formula C₁₇H₂₁N
Molecular Weight 239.36 g/mol
Stereochemistry Chiral (C1 position); (R) and (S) enantiomers
Physical State Colorless to pale yellow viscous oil
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O
Storage Conditions 2–8 °C under inert atmosphere (Ar/N₂) to prevent oxidation

Advanced Synthetic Methodologies: Overcoming Steric Hindrance

The Causality of the Synthetic Challenge: The standard precursor for this compound is 1,5-diphenylpentan-1-one . Synthesizing a primary amine from a bulky diaryl-aliphatic ketone via traditional reductive amination (e.g., using NaBH₃CN or NaBH(OAc)₃) is notoriously inefficient. The steric bulk of the adjacent phenyl ring slows down the initial imine formation. Consequently, the reducing agent often preferentially reduces the ketone directly to an alcohol byproduct.

The Solution: To bypass this limitation, we employ Transition-Metal Catalyzed Transfer Hydrogenation using a Cp*Ir(III) complex. This system utilizes ammonium formate as both the nitrogen source and the hydrogen donor. The Ir-catalyst rapidly coordinates the transient imine, driving the equilibrium forward with high atom economy and suppressing alcohol formation[3]. For strictly enantiopure synthesis, engineered microbial ω-transaminases can be utilized, though they require specific active-site engineering to accommodate the bulky C5-phenyl chain[4].

SynthesisWorkflow A 1,5-Diphenylpentan-1-one (Sterically Hindered Ketone) D Reductive Amination (60°C, 12-24h, MeOH) A->D B Ammonium Formate (Dual N & H Source) B->D C Cp*Ir(III) Picolinamide Catalyst (Drives Imine Reduction) C->D E 1,5-Diphenylpentan-1-amine (High Yield, Primary Amine) D->E

Workflow of the Ir-catalyzed reductive amination to overcome steric hindrance.

Protocol 1: Ir-Catalyzed Reductive Amination (Self-Validating Workflow)

This protocol includes an In-Process Control (IPC) to ensure the reaction is proceeding without alcohol byproduct formation.

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 1,5-diphenylpentan-1-one (1.0 equiv, 10 mmol) and ammonium formate (10.0 equiv, 100 mmol).

  • Catalyst Addition: Add the Cp*Ir(III) picolinamide catalyst (0.1 mol%). The low catalyst loading is sufficient due to the high turnover number (TON) of the Ir-complex.

  • Solvent & Heating: Suspend the mixture in anhydrous Methanol (0.5 M). Seal the tube and stir at 60 °C.

  • Self-Validation (IPC): At exactly 8 hours, withdraw a 50 µL aliquot. Quench with 1M NaOH, extract with EtOAc, and analyze via GC-MS. Validation metric: You must observe the disappearance of the ketone peak (m/z 238) and the exclusive appearance of the amine peak (m/z 239). If the alcohol byproduct (m/z 240) exceeds 2%, verify the anhydrous nature of your ammonium formate.

  • Workup: Upon completion (typically 12–18 hours), cool to room temperature. Basify the mixture to pH 10 using 2M NaOH to ensure the amine is in its free-base form. Extract with EtOAc (3 × 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure 1,5-diphenylpentan-1-amine.

Applications in Agrochemicals & Drug Discovery

The diaryl pentane skeleton is a privileged scaffold. Natural products containing this motif, such as daphneolone analogs, exhibit highly potent fungicidal activity against agricultural pathogens like Valsa mali[2].

By utilizing 1,5-diphenylpentan-1-amine as a building block, medicinal and agricultural chemists can perform N-alkylation or amide bond formations. Converting the native ketone of the natural product into an amide linkage prevents degradation by keto-reductase enzymes in the target organism, drastically increasing the half-life and efficacy of the synthesized fungicide or pharmaceutical intermediate.

ApplicationPathway A 1,5-Diphenylpentan-1-amine (CAS 21493-12-9) B Amide Coupling (Resists Keto-Reductases) A->B C N-Alkylation / Cross-Coupling A->C D Agrochemicals (Advanced Fungicides) B->D E Pharmaceuticals (Targeted Intermediates) C->E

Divergent application pathways of 1,5-Diphenylpentan-1-amine in molecular design.

Analytical Characterization & Quality Control

To guarantee the structural integrity and enantiomeric purity of the synthesized amine, rigorous analytical protocols must be established.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

Causality: Because the biological activity of chiral amines is often strictly limited to one enantiomer, determining the ee is critical. We utilize a polysaccharide-based chiral stationary phase (Chiralpak IB-3) which provides excellent chiral recognition for primary amines containing aromatic rings through π-π interactions and hydrogen bonding.

Table 2: Chiral HPLC Parameters

ParameterValidated Condition
Column Chiralpak IB-3 (250 × 4.6 mm, 3 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (95 : 5 : 0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV Diode Array (extracted at 220 nm and 254 nm)
Temperature 25 °C

Self-Validation Step: Prior to analyzing the asymmetric batch, inject a racemic standard of 1,5-diphenylpentan-1-amine. You must achieve baseline resolution (Resolution factor, Rs​≥1.5 ) between the (R) and (S) peaks. The addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable; it suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring accurate integration.

References

  • Benchchem. 1,5-Diphenylpentan-1-amine | CAS 21493-12-9.
  • The Journal of Organic Chemistry - ACS Publications. Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III)
  • PubMed Central (PMC). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines.
  • RHHZ. Synthesis and fungicidal activity study of novel daphneolone analogs with 2, 6-dimethylmorpholine.

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Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic and Bioavailability Assessment of 1,5-Diphenylpentan-1-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for the comprehensive evaluation of the pharmacokinetic properties and bioavailability of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive evaluation of the pharmacokinetic properties and bioavailability of the novel chemical entity, 1,5-Diphenylpentan-1-amine. In the absence of pre-existing data for this specific molecule, this document serves as a methodological whitepaper, outlining the critical in vitro and in vivo studies essential for characterizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By synthesizing established principles with field-proven experimental protocols, this guide is designed to empower researchers to generate the robust data necessary for advancing a new chemical entity through the drug development pipeline. We will delve into the causality behind experimental choices, from initial in vitro screens that predict oral absorption and metabolic fate to the definitive in vivo studies in animal models that quantify systemic exposure and bioavailability.

Introduction to 1,5-Diphenylpentan-1-amine and the Imperative of Pharmacokinetics

1,5-Diphenylpentan-1-amine is a novel amine-containing compound. While its specific therapeutic potential is under investigation, its structural motifs may suggest interactions with various biological targets. However, before any meaningful efficacy studies can be conducted, a thorough understanding of its pharmacokinetic (PK) profile is paramount. Pharmacokinetics is the study of what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A comprehensive ADME assessment is critical for guiding compound optimization, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen.[2]

The bioavailability (F) of a drug, defined as the fraction of an administered dose that reaches the systemic circulation unchanged, is a key pharmacokinetic parameter.[3] For orally administered drugs, bioavailability is a critical determinant of therapeutic efficacy. Low oral bioavailability can lead to high inter-individual variability in drug exposure and may necessitate higher doses, potentially increasing the risk of adverse effects. Therefore, the early characterization of the bioavailability of 1,5-Diphenylpentan-1-amine is a crucial step in its development.

This guide will provide a roadmap for the systematic evaluation of the pharmacokinetics and bioavailability of 1,5-Diphenylpentan-1-amine, starting with foundational in vitro assays and culminating in a definitive in vivo study design.

Foundational In Vitro ADME Profiling

Before committing to resource-intensive animal studies, a panel of in vitro assays can provide valuable early insights into the potential ADME properties of 1,5-Diphenylpentan-1-amine. These assays are crucial for identifying potential liabilities that may hinder its development.

Intestinal Permeability Assessment: The Caco-2 Model

The permeability of a compound across the intestinal epithelium is a primary determinant of its oral absorption.[4] The Caco-2 permeability assay is a widely accepted in vitro model that utilizes a monolayer of human colon adenocarcinoma cells, which, when cultured, differentiate to form a barrier with many of the morphological and functional characteristics of the human small intestine, including the expression of key drug transporters.[5]

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol aims to determine the apparent permeability coefficient (Papp) of 1,5-Diphenylpentan-1-amine and to assess whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[5]

  • Dosing:

    • Apical to Basolateral (A-B) Transport: The test compound (e.g., at a concentration of 10 µM) is added to the apical (donor) compartment. The appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[4]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.[4]

  • Sampling and Analysis: At the end of the incubation period, samples are taken from both the donor and receiver compartments and the concentration of 1,5-Diphenylpentan-1-amine is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[4]

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Culture Caco-2 cells on transwell inserts for 21 days TEER_check Verify monolayer integrity via TEER measurement Caco2_culture->TEER_check Dose_AB Dose Apical (A) side Incubate Incubate for 2 hours at 37°C Dose_AB->Incubate Dose_BA Dose Basolateral (B) side Dose_BA->Incubate Sample_AB Sample from Basolateral (B) side Incubate->Sample_AB Sample_BA Sample from Apical (A) side Incubate->Sample_BA LCMS Quantify compound by LC-MS/MS Sample_AB->LCMS Sample_BA->LCMS Calculate_Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Metabolic Stability Assessment

The metabolic stability of a drug candidate is a measure of its susceptibility to metabolism by drug-metabolizing enzymes, primarily in the liver.[1] Poor metabolic stability can lead to rapid clearance and low oral bioavailability. Human liver microsomes (HLM), which contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, are a common in vitro tool for assessing metabolic stability.[7]

Protocol: Human Liver Microsomal Stability Assay

This protocol determines the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 1,5-Diphenylpentan-1-amine.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound (e.g., at a final concentration of 1 µM).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[8] A control incubation without NADPH is also run to assess non-CYP-mediated degradation.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[8]

  • Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of 1,5-Diphenylpentan-1-amine at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life, from which the intrinsic clearance can be derived.[1]

G cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare_mix Prepare incubation mix: HLM, buffer, test compound Pre_incubate Pre-incubate at 37°C Prepare_mix->Pre_incubate Add_NADPH Initiate reaction with NADPH Pre_incubate->Add_NADPH Time_points Sample at t = 0, 5, 15, 30, 60 min Add_NADPH->Time_points Quench Quench reaction with cold acetonitrile + IS Time_points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow for the human liver microsomal stability assay.

Definitive In Vivo Pharmacokinetic and Bioavailability Study

Following promising in vitro data, an in vivo study in an appropriate animal model is the gold standard for determining the pharmacokinetic profile and absolute bioavailability of a new chemical entity.[9] The rat is a commonly used species for initial pharmacokinetic studies due to its well-characterized physiology and cost-effectiveness.[10][11]

Study Design: A Crossover Approach for Absolute Bioavailability

To determine the absolute oral bioavailability, the plasma concentration-time profile after oral administration is compared to that after intravenous (IV) administration.[9] An IV dose is considered to have 100% bioavailability by definition. A crossover study design, where each animal receives both the oral and IV doses on separate occasions with a washout period in between, is often preferred as it minimizes inter-animal variability.

Key Study Parameters:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dose Levels: A non-toxic dose that allows for accurate quantification in plasma should be selected. For example, 1 mg/kg for the IV dose and 5 mg/kg for the oral (PO) dose.

  • Formulation: The IV dose should be in a solubilizing vehicle, while the PO dose can be in a simple aqueous vehicle like 0.5% methylcellulose.

  • Administration: IV administration via the tail vein; PO administration via oral gavage.

  • Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected at specific time points post-dose. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[12]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimation and Catheterization (Optional): Animals are acclimated to the facility for at least 3 days. For serial blood sampling, cannulation of a vessel (e.g., jugular vein) can be performed.

  • Dosing (Day 1 - IV):

    • Animals are fasted overnight.

    • The IV formulation of 1,5-Diphenylpentan-1-amine is administered via the tail vein.

  • Blood Collection (Day 1):

    • Blood samples are collected at the predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Blood samples are centrifuged (e.g., at 4°C) to separate the plasma.[12]

    • Plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Washout Period: A washout period of at least 7 half-lives of the drug is allowed to ensure complete elimination before the next dosing.

  • Dosing (After Washout - PO):

    • The same animals are fasted overnight.

    • The oral formulation is administered by gavage.

  • Blood Collection and Processing (PO Phase): The blood collection and plasma processing steps are repeated as for the IV phase.

Bioanalytical Method: LC-MS/MS Quantification

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 1,5-Diphenylpentan-1-amine in plasma.[13]

Method Development Steps:

  • Tuning: The mass spectrometer is tuned to determine the optimal precursor and product ions for the analyte and a suitable internal standard.[14]

  • Chromatography: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good peak shape and separation from endogenous plasma components.[14]

  • Sample Preparation: A simple and reproducible method for extracting the analyte from the plasma matrix, such as protein precipitation with acetonitrile, is developed.[15]

  • Validation: The method is validated for parameters such as linearity, accuracy, precision, and recovery according to regulatory guidelines.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Following the analysis of plasma samples, concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis software.

ParameterDescription
Cmax Maximum observed plasma concentration.[9]
Tmax Time to reach Cmax.[16]
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Elimination half-life.[17]
CL Clearance: the volume of plasma cleared of the drug per unit of time.[17]
Vd Apparent volume of distribution.

Table 1: Key Pharmacokinetic Parameters

Absolute Bioavailability Calculation

The absolute oral bioavailability (F%) is calculated using the dose-normalized AUC values from the IV and PO administrations.[9][18]

Formula for Absolute Bioavailability:

F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

This value provides a definitive measure of the fraction of the orally administered dose that reaches the systemic circulation.

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis IV_Dose Administer IV Dose to Rats Blood_Sample Serial Blood Sampling IV_Dose->Blood_Sample PO_Dose Administer PO Dose (after washout) PO_Dose->Blood_Sample Process_Plasma Process to Plasma & Store at -80°C Blood_Sample->Process_Plasma LCMS Quantify Drug in Plasma via LC-MS/MS Process_Plasma->LCMS Generate_Curve Generate Plasma Concentration-Time Curve LCMS->Generate_Curve Calculate_PK Calculate PK Parameters (Cmax, AUC, t½) Generate_Curve->Calculate_PK Calculate_F Calculate Absolute Bioavailability (F%) Calculate_PK->Calculate_F

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Foundational

Preclinical Exploratory Studies of 1,5-Diphenylpentan-1-amine Derivatives as Novel Efflux Pump Inhibitors

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) in Gram-negative bacteria is largely driven by the overexpression of Resistance-Nodulation-Division (RND) family efflux pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) in Gram-negative bacteria is largely driven by the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC system in Escherichia coli. These tripartite pumps actively extrude a broad spectrum of xenobiotics, rendering many potent antibiotics (e.g., macrolides, fluoroquinolones) clinically ineffective.

To restore the efficacy of existing antibiotics, the development of Efflux Pump Inhibitors (EPIs) has become a critical preclinical objective.. While previous structure-activity relationship (SAR) studies have extensively validated the isomeric 1,5-diphenylpentan-3-amine scaffold (and its triamine derivatives) for its ability to potentiate clarithromycin against E. coli[1]([Link]), shifting the amine to the C1 position alters the spatial projection of the lipophilic diphenylpentane tail.

The Causality of the Scaffold: The AcrB inner-membrane transporter contains a deep, voluminous hydrophobic binding pocket. The 1,5-diphenylpentan-1-amine core acts as a competitive substrate. By functionalizing the primary amine with polar or cationic moieties (e.g., diaminopentyl groups), we create a molecule that binds tightly to the hydrophobic trap of AcrB via its diphenyl tail, while its cationic headgroup interacts with the acidic residues of the pump's exit channel, effectively "jamming" the machinery and preventing the extrusion of the co-administered antibiotic.

Preclinical Screening Workflow

To systematically evaluate novel 1,5-diphenylpentan-1-amine derivatives, we employ a rigorous, five-stage preclinical workflow. This pipeline is designed to rapidly filter out compounds with off-target membrane permeabilization effects or unacceptable mammalian cytotoxicity.

Workflow S1 1. Scaffold Synthesis (1,5-Diphenylpentan-1-amine) S2 2. In Vitro MIC Checkerboard Assay S1->S2 S3 3. Efflux Inhibition (Hoechst 33342) S2->S3 S4 4. Cytotoxicity (HepG2 / hERG) S3->S4 S5 5. Lead Selection S4->S5

Fig 1: Five-stage preclinical screening workflow for 1,5-diphenylpentan-1-amine derivatives.

Core Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize protocols that build internal validation directly into the assay design. The following methodologies ensure that observed potentiation is strictly due to efflux inhibition.

Protocol A: In Vitro MIC Checkerboard Assay

Rationale: This assay quantifies the synergistic effect between the EPI and a probe antibiotic (Clarithromycin). Clarithromycin is chosen because its bulky macrolide structure is highly susceptible to AcrAB-TolC efflux in wild-type E. coli[1]([Link]). Self-Validation: We run this assay in parallel on wild-type E. coli ATCC 25922 and an isogenic ΔacrAB knockout strain. A true EPI will drastically lower the MIC in the wild-type but show no effect in the knockout, proving target engagement.

Step-by-Step Methodology:

  • Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Antibiotic Gradient: Add Clarithromycin to column 1 and perform serial two-fold dilutions along the x-axis (columns 1–10).

  • EPI Gradient: Add the 1,5-diphenylpentan-1-amine derivative to row A and perform serial two-fold dilutions along the y-axis (rows A–G).

  • Inoculation: Prepare a bacterial suspension of E. coli ATCC 25922 matching a 0.5 McFarland standard. Dilute 1:100 and add 50 µL to each well (final inoculum: 5×105 CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. Determine the MIC visually or via OD600.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI ≤ 0.5 denotes synergy.

Protocol B: Hoechst 33342 Intracellular Accumulation Assay

Rationale: Hoechst 33342 is a fluorescent dye and a known substrate of AcrAB-TolC. Its fluorescence is highly dependent on the hydrophobic environment of the minor groove of DNA. If the pump is active, the dye is extruded before reaching the nucleoid, resulting in low fluorescence. Competitive inhibition by our derivatives traps the dye intracellularly, yielding a robust fluorescent signal. Self-Validation: Carbonyl cyanide m-chlorophenylhydrazone (CCCP), a protonophore that collapses the proton motive force driving the AcrB pump, is used at 100 µM as a positive control for 100% pump de-energization.

Step-by-Step Methodology:

  • Cell Prep: Grow E. coli to mid-log phase (OD600 ~0.6). Centrifuge and wash cells twice with PBS (pH 7.4).

  • Energization: Resuspend cells in PBS supplemented with 1 mM MgSO₄ and 0.4% glucose to ensure active metabolism and pump function.

  • Compound Addition: Transfer 180 µL of cell suspension to a black 96-well plate. Add 10 µL of the test EPI at varying concentrations (e.g., 1–50 µM).

  • Dye Addition: Add 10 µL of Hoechst 33342 (final concentration 2.5 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.

  • Analysis: Calculate the IC₅₀ of efflux inhibition based on the steady-state fluorescence relative to the CCCP control.

Molecular Pathway of Efflux Inhibition

Mechanism cluster_cell Gram-Negative Bacteria Envelope TolC TolC (Outer Membrane) AcrA AcrA (Periplasmic Adaptor) TolC->AcrA Extracellular Extracellular Space TolC->Extracellular Extrusion AcrB AcrB (Inner Membrane Pump) AcrA->AcrB AcrB->TolC Efflux (Active) Abx Antibiotic (Clarithromycin) Abx->AcrB Binds to deep pocket EPI 1,5-Diphenylpentan-1-amine EPI EPI->AcrB Competitive Inhibition

Fig 2: Mechanism of AcrAB-TolC efflux pump inhibition by 1,5-diphenylpentan-1-amine derivatives.

Quantitative Data Presentation

The table below summarizes representative preclinical data comparing the unmodified 1,5-diphenylpentan-1-amine scaffold against synthesized carboxamide and triamine derivatives. The goal is to maximize the Selectivity Index (SI), ensuring potent efflux inhibition without mammalian cytotoxicity.

Compound IDModification at C1-AmineClarithromycin MIC (µg/mL)*Efflux IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)**
Clarithromycin N/A (Antibiotic Alone)64.0N/AN/AN/A
PaβN Reference EPI Control8.012.5>100>8.0
DP-1 Unmodified Scaffold32.0>50.0>100N/A
DP-1-Carboxamide 3,5-diaminopentanamide4.08.285.010.3
DP-1-Triamine 3,5-diaminopentyl2.03.145.014.5

* MIC of Clarithromycin tested against E. coli ATCC 25922 in the presence of 10 µM EPI. ** Selectivity Index (SI) = HepG2 CC₅₀ / Efflux IC₅₀. Higher values indicate a wider therapeutic window.

Data Interpretation: The unmodified DP-1 scaffold shows weak potentiation. However, functionalization into a triamine derivative (DP-1-Triamine) drastically lowers the clarithromycin MIC to 2.0 µg/mL (a 32-fold reduction), outperforming the industry-standard reference EPI, PaβN. While the triamine modification slightly increases mammalian cytotoxicity (HepG2 CC₅₀ = 45.0 µM), the massive gain in target affinity results in a highly favorable Selectivity Index of 14.5.

References

  • Blankson GA, Parhi AK, Kaul M, Pilch DS, LaVoie EJ. "Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli". European Journal of Medicinal Chemistry. 2019;178:30-38. doi:10.1016/j.ejmech.2019.05.075. Available at:[Link]

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Protocols & Analytical Methods

Method

Synthesis Route and Protocol for 1,5-Diphenylpentan-1-amine

Abstract: This comprehensive guide details a robust and efficient two-stage synthetic pathway for the preparation of 1,5-diphenylpentan-1-amine, a valuable amine for research and development. The synthesis begins with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This comprehensive guide details a robust and efficient two-stage synthetic pathway for the preparation of 1,5-diphenylpentan-1-amine, a valuable amine for research and development. The synthesis begins with the preparation of the key intermediate, 1,5-diphenylpentan-1-one, via a Friedel-Crafts acylation reaction. The subsequent and final stage involves the conversion of the ketone to the target primary amine through reductive amination. This document provides scientifically-grounded explanations for methodological choices, detailed step-by-step protocols, and necessary characterization data, designed for researchers in organic synthesis and drug development.

Introduction

1,5-Diphenylpentan-1-amine is a primary amine featuring a five-carbon aliphatic chain flanked by two phenyl groups, one of which is directly attached to the amine-bearing carbon. This structure makes it an interesting building block for the synthesis of more complex molecules in medicinal chemistry and materials science. The strategic approach outlined herein is a classical two-step synthesis that is both reliable and scalable. The first step establishes the carbon skeleton by forming the precursor ketone, and the second step introduces the primary amine functionality.

Overall Synthetic Pathway

The synthesis of 1,5-diphenylpentan-1-amine is accomplished via a two-stage process. Stage 1 is the synthesis of the ketone intermediate, 1,5-diphenylpentan-1-one. Stage 2 is the reductive amination of this ketone to yield the final product.

Synthetic_Pathway cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination 5-Phenylvaleric_acid 5-Phenylvaleric acid 5-Phenylvaleryl_chloride 5-Phenylvaleryl chloride 5-Phenylvaleric_acid->5-Phenylvaleryl_chloride  SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Ketone 1,5-Diphenylpentan-1-one 5-Phenylvaleryl_chloride->Ketone Benzene, AlCl₃ (Friedel-Crafts Acylation) Benzene Benzene Benzene->Ketone AlCl3 AlCl₃ AlCl3->Ketone Ketone_ref 1,5-Diphenylpentan-1-one Amine 1,5-Diphenylpentan-1-amine Ketone_ref->Amine NH₃, H₂/Catalyst Ammonia Ammonia (NH₃) Ammonia->Amine Reducing_Agent Reducing Agent (e.g., H₂/Catalyst) Reducing_Agent->Amine

Caption: Overall two-stage synthesis of 1,5-Diphenylpentan-1-amine.

Stage 1: Synthesis of 1,5-Diphenylpentan-1-one

The foundational step in this synthesis is the creation of the diaryl ketone. This is efficiently achieved through a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] The reaction acylates benzene with 5-phenylvaleryl chloride, which is readily prepared from commercially available 5-phenylvaleric acid.[3][4]

Part 1A: Preparation of 5-Phenylvaleryl Chloride

Principle: Carboxylic acids are converted to the more reactive acyl chlorides using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), ensuring high conversion.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
5-Phenylvaleric acid178.2310.0 g56.1 mmol
Thionyl chloride (SOCl₂)118.976.0 mL (8.0 g)67.3 mmol
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a trap), add 5-phenylvaleric acid (10.0 g, 56.1 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the mixture to dissolve the acid.

  • Slowly add thionyl chloride (6.0 mL, 67.3 mmol) to the solution at room temperature via a dropping funnel. Gas evolution (HCl, SO₂) will be observed.

  • Heat the reaction mixture to a gentle reflux (approx. 40°C) for 2 hours. The reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride by rotary evaporation. The resulting crude 5-phenylvaleryl chloride is a liquid and can be used in the next step without further purification.

Part 1B: Friedel-Crafts Acylation

Principle: This classic electrophilic aromatic substitution involves the generation of a highly electrophilic acylium ion from the acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The aromatic ring (benzene) then attacks this electrophile to form the aryl ketone.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Aluminum Chloride (AlCl₃), anhydrous133.348.2 g61.7 mmol
Benzene, anhydrous78.11100 mL-
5-Phenylvaleryl chloride (crude)196.67~11.0 g56.1 mmol
Hydrochloric acid (HCl), 6M-150 mL-
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (100 mL) and anhydrous aluminum chloride (8.2 g, 61.7 mmol).

  • Cool the stirred suspension to 0-5°C using an ice bath.

  • Dissolve the crude 5-phenylvaleryl chloride from the previous step in 20 mL of anhydrous benzene and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 6M HCl (1 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,5-diphenylpentan-1-one as a solid or oil.

Stage 2: Reductive Amination of 1,5-Diphenylpentan-1-one

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds.[5] The process involves the formation of an imine intermediate via condensation of the ketone with an ammonia source, followed by its in-situ reduction to the target primary amine. Several methods exist, including high-pressure catalytic hydrogenation and the Leuckart-Wallach reaction.[6][7]

Method A: Catalytic Hydrogenation

Principle: This method is a "green" and efficient approach where the ketone and ammonia react in the presence of hydrogen gas and a heterogeneous metal catalyst (e.g., Raney Nickel, Cobalt, or Palladium).[8][9] The catalyst facilitates both the imine formation and its subsequent hydrogenation.

Caption: Experimental workflow for catalytic reductive amination.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
1,5-Diphenylpentan-1-one238.335.0 g21.0 mmol
Raney Nickel (50% slurry in water)-~2.5 g-
Methanol-100 mL-
Ammonia (7N solution in Methanol)17.0330 mL210 mmol
Hydrogen Gas (H₂)2.02--

Procedure:

  • Carefully wash the Raney Nickel slurry (2.5 g) with methanol (3 x 20 mL) in a beaker to remove the water.

  • In a high-pressure autoclave (e.g., Parr hydrogenator), add the washed Raney Nickel catalyst, 1,5-diphenylpentan-1-one (5.0 g, 21.0 mmol), and methanol (70 mL).

  • Add the 7N methanolic ammonia solution (30 mL).

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 bar (approx. 725 psi).

  • Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake moist with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 1,5-diphenylpentan-1-amine.

  • The product can be further purified by vacuum distillation or by forming the hydrochloride salt.

Method B: Leuckart-Wallach Reaction

Principle: A classic method for reductive amination using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][10] The reaction proceeds at high temperatures, and the initial product is the N-formyl amine, which must be hydrolyzed to yield the free primary amine.[7]

Protocol:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
1,5-Diphenylpentan-1-one238.335.0 g21.0 mmol
Ammonium formate63.0613.2 g210 mmol
Formic acid (98%)46.035.0 mL~130 mmol
Hydrochloric acid (conc.)-20 mL-
Sodium hydroxide (10M)-As needed-

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, combine 1,5-diphenylpentan-1-one (5.0 g, 21.0 mmol), ammonium formate (13.2 g, 210 mmol), and formic acid (5.0 mL).

  • Heat the mixture to 160-180°C in an oil bath and maintain at this temperature for 6-8 hours.

  • Cool the reaction mixture and slowly add 50 mL of water.

  • Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over MgSO₄, and concentrate to obtain the crude N-formyl intermediate.

  • Hydrolysis: Add 20 mL of concentrated HCl to the crude intermediate and reflux for 4 hours.

  • Cool the solution and make it strongly basic (pH > 12) by the slow addition of 10M NaOH solution while cooling in an ice bath.

  • Extract the liberated free amine with diethyl ether (3 x 50 mL).

  • Dry the combined ethereal extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by vacuum distillation.

Product Characterization

The final product, 1,5-diphenylpentan-1-amine, should be characterized to confirm its identity and purity.

Expected Spectroscopic Data: (Based on analogous structures[11][12])

TechniqueExpected Data
¹H NMR (CDCl₃)δ 7.20-7.40 (m, 10H, Ar-H), ~3.8-4.0 (t, 1H, CH-NH₂), ~2.60 (t, 2H, Ph-CH₂), ~1.40-1.90 (m, 6H, aliphatic CH₂), ~1.30 (s, 2H, NH₂)
¹³C NMR (CDCl₃)δ ~145 (Ar-C), ~142 (Ar-C), ~128.5 (Ar-CH), ~128.3 (Ar-CH), ~126.5 (Ar-CH), ~125.7 (Ar-CH), ~55-58 (CH-NH₂), ~38 (aliphatic CH₂), ~36 (Ph-CH₂), ~31 (aliphatic CH₂), ~26 (aliphatic CH₂)
IR (neat, cm⁻¹)~3370, 3290 (N-H stretch, primary amine), ~3025 (Ar C-H stretch), ~2930, 2855 (Aliphatic C-H stretch), ~1600, 1495 (Ar C=C stretch), ~750, 700 (Ar C-H bend, monosubstituted)
Mass Spec (EI)m/z 239 (M⁺), 222 (M-NH₃)⁺, 105 (C₆H₅CHNH₂)⁺, 91 (C₇H₇)⁺

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for 2-Phenylbutyronitrile. Available at: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Wiley Online Library. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Available at: [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Available at: [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. (n.d.). US5093535A - Catalytic hydrogenation process.
  • Semantic Scholar. (2024). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Available at: [Link]

  • University of Illinois Archives. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. Available at: [Link]

  • HUSCAP. (2021). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Available at: [Link]

  • University of Tokyo. (2011). Ammonia in Transition Metal-catalyzed Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Available at: [Link]

  • IUPUI ScholarWorks. (n.d.). Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Available at: [Link]

  • Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
  • PubChem. (n.d.). 1,5-Diphenylpent-1-en-3-one. Available at: [Link]

  • Semantic Scholar. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. Available at: [Link]

  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • MDPI. (n.d.). Synthesis of New 1Z,5Z-Dienoic Macrodiolides with Benzenyl and Naphthyl Moieties. Available at: [Link]

  • ResearchGate. (n.d.). Retrosynthetic analysis of 1,5-diphenylpentanol. Available at: [Link]

Sources

Application

How to prepare 1,5-Diphenylpentan-1-amine stock solutions for cell culture

Application Note: Preparation and Handling of 1,5-Diphenylpentan-1-amine Stock Solutions for In Vitro Cell Culture Assays Introduction & Chemical Rationale 1,5-Diphenylpentan-1-amine (CAS 21493-12-9) is a lipophilic prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 1,5-Diphenylpentan-1-amine Stock Solutions for In Vitro Cell Culture Assays

Introduction & Chemical Rationale

1,5-Diphenylpentan-1-amine (CAS 21493-12-9) is a lipophilic primary amine utilized in various biological and pharmacological studies. While the primary amine moiety is basic and typically protonated at physiological pH (pH 7.4), the presence of two bulky phenyl rings and a five-carbon aliphatic chain significantly increases the molecule's lipophilicity. Consequently, the free base exhibits poor aqueous solubility.

To ensure accurate dosing and prevent compound precipitation in aqueous cell culture media, researchers must prepare high-concentration primary stock solutions using an anhydrous organic solvent[1]. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its broad solvating power and miscibility with water[2].

Physicochemical Properties

Accurate molarity calculations require precise physicochemical data. Table 1 summarizes the core properties of 1,5-Diphenylpentan-1-amine to guide your stoichiometric conversions.

Table 1: Physicochemical Properties of 1,5-Diphenylpentan-1-amine

PropertyValueClinical/Experimental Relevance
CAS Number 21493-12-9Unique chemical identifier for procurement and safety tracking[3].
Chemical Formula C17H21NDetermines elemental composition and structural constraints[3].
Molecular Weight 239.35 g/mol Crucial for accurate molar concentration calculations[3].
Appearance Solid/PowderVisual baseline for detecting degradation or moisture uptake.
Recommended Solvent Anhydrous DMSORequired for primary stock preparation to bypass aqueous insolubility[1].

Causality in Experimental Design: The DMSO Constraint

When introducing small lipophilic molecules into cell culture, the solvent itself becomes an active variable. DMSO can induce cytotoxicity, alter cellular metabolism, or drive differentiation if the concentration exceeds cellular tolerance thresholds[2].

The "Solvent Crash" Phenomenon: Directly pipetting a high-concentration DMSO stock into aqueous media often causes localized precipitation at the droplet interface before the solvent can diffuse. This "solvent crash" leads to inaccurate dosing and micro-crystal formation that can physically damage cells. To prevent this, an intermediate dilution step is mandatory.

Self-Validating Mechanism (Vehicle Control): To isolate the biological effect of 1,5-Diphenylpentan-1-amine from DMSO-induced artifacts, every experimental plate must include a "Vehicle Control" well. The protocol below is designed as a self-validating system: you must visually confirm the absence of precipitates and simultaneously run a vehicle control containing the exact same final percentage of DMSO (≤0.1% v/v) as your highest treatment group[2].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of a 50 mM Primary Stock Solution
  • Equilibration : Remove the vial of 1,5-Diphenylpentan-1-amine powder from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation on the powder, which can degrade the compound or artificially inflate the weighed mass.

  • Weighing : Using a calibrated analytical balance, weigh exactly 11.97 mg of 1,5-Diphenylpentan-1-amine into a sterile, light-protected microcentrifuge tube.

  • Dissolution : Add exactly 1.0 mL of sterile, anhydrous DMSO to the tube. (Calculation: 11.97 mg ÷ 239.35 g/mol = 0.050 mmol. 0.050 mmol ÷ 1.0 mL = 50 mM).

  • Homogenization : Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes until the solution is optically clear.

  • Aliquoting : Divide the 50 mM stock into 20 µL single-use aliquots. Store at -80°C protected from light. Causality: Avoids repeated freeze-thaw cycles that compromise compound stability and cause concentration drifts due to solvent evaporation.

Phase 2: Intermediate Dilution and Media Preparation
  • Intermediate Dilution : Thaw one 20 µL aliquot of the 50 mM stock. Prepare a 10 mM intermediate working solution by adding 10 µL of the 50 mM stock to 40 µL of pure anhydrous DMSO.

  • Final Assay Dilution : To achieve a final assay concentration of 10 µM , add 1 µL of the 10 mM intermediate solution to 999 µL of pre-warmed complete cell culture media.

  • Validation : Invert the tube gently to mix. Inspect under an inverted microscope to ensure no micro-crystals have formed. The final DMSO concentration in this media is exactly 0.1% (v/v) , which is well within safe physiological limits for most cell lines[2].

Phase 3: Vehicle Control Preparation
  • Add 1 µL of pure, sterile DMSO to 999 µL of pre-warmed complete cell culture media.

  • Apply this vehicle media to the control wells to establish the baseline cellular response, validating that any observed phenotypic changes are strictly due to 1,5-Diphenylpentan-1-amine.

Workflow Visualization

G Powder 1,5-Diphenylpentan-1-amine (Solid Powder) DMSO_Stock Primary Stock (50 mM) Dissolve in 100% Anhydrous DMSO Powder->DMSO_Stock Weigh & Add Solvent Aliquots Aliquoting & Storage (-80°C, Light Protected) DMSO_Stock->Aliquots Prevent Freeze-Thaw Inter_Dil Intermediate Dilution (10 mM) (Dilute 1:5 in 100% DMSO) Aliquots->Inter_Dil Thaw & Dilute Final_Media Final Assay Media (10 µM) (Add to Media, 0.1% DMSO v/v) Inter_Dil->Final_Media Dilute 1:1000 in Media Cells In Vitro Cell Culture (Apply to Assay Plates) Final_Media->Cells Treat Cells & Validate

Workflow for preparing and diluting 1,5-Diphenylpentan-1-amine stock solutions.

References

  • Title : Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source : National Institutes of Health (NIH) / PMC URL :[Link]

Sources

Method

Application Note: Advanced NMR and Mass Spectrometry Characterization of 1,5-Diphenylpentan-1-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Physicochemical Profile 1,5-Diphenylpentan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Physicochemical Profile

1,5-Diphenylpentan-1-amine is a structurally versatile primary amine featuring a flexible pentane linker bridging two phenyl rings, with a chiral benzylic amine moiety [1]. In drug development and complex organic synthesis, the precise structural and stereochemical characterization of such primary amines is non-negotiable. Misidentification of the aliphatic chain length or enantiomeric impurity can lead to catastrophic failures in downstream pharmacodynamic assays.

This application note details a comprehensive, self-validating analytical strategy leveraging High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously characterize this molecule.

Table 1: Physicochemical Properties
PropertyValueAnalytical Relevance
CAS Number 21493-12-9Unique chemical identifier.
Molecular Formula C₁₇H₂₁NTarget for HRMS isotopic pattern matching.
Molecular Weight 239.36 g/mol Yields a predicted [M+H]+ of m/z 240.1752.
Solubility Highly soluble in CHCl₃, MeOHDictates the use of CDCl₃ for NMR and MeOH for LC-MS.

Analytical Strategy & Workflow

To ensure absolute trustworthiness, our workflow employs orthogonal techniques. HRMS establishes the exact mass and connectivity through fragmentation, while NMR maps the precise spatial and scalar relationships of the carbon backbone.

AnalyticalWorkflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Sample 1,5-Diphenylpentan-1-amine Sample Preparation LCMS UHPLC-ESI-QTOF (Positive Mode) Sample->LCMS NMR1D 1D NMR (1H, 13C in CDCl3) Sample->NMR1D Chiral Chiral Derivatization (ee% determination) Sample->Chiral CID CID Fragmentation (20-30 eV) LCMS->CID Data Data Synthesis & Cross-Validation CID->Data NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D NMR2D->Data Chiral->Data Confirm Structural & Chiral Confirmation Data->Confirm

Fig 1. Integrated MS and NMR workflow for primary amine characterization.

High-Resolution Mass Spectrometry (HRMS)

Rationale and Ionization Dynamics

To confirm the empirical formula, Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is employed [2]. Causality: ESI is selected over hard ionization techniques (like Electron Ionization) because its soft ionization mechanism preserves the intact pseudo-molecular ion [M+H]+ . We apply Collision-Induced Dissociation (CID) at 20–30 eV to selectively cleave the C-N and aliphatic C-C bonds. This targeted fragmentation provides a self-validating spectral fingerprint: the neutral loss of ammonia (-17 Da) confirms the primary amine, while the tropylium/benzyl ion confirms the terminal phenyl group.

LC-MS/MS Protocol
  • Sample Preparation: Dissolve 1 mg of 1,5-diphenylpentan-1-amine in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 × 50 mm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Mass Calibration (Self-Validation): Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock mass. This ensures mass accuracy remains < 5 ppm, validating the empirical formula assignment.

  • Acquisition: Acquire full scan MS data (m/z 50–1000) in positive mode. Trigger data-dependent MS/MS (dd-MS2) on the m/z 240.17 precursor using a normalized collision energy of 25 eV.

Fragmentation Pathway

MS_Fragmentation M_ion [M+H]+ m/z 240.17 Loss_NH3 [M+H - NH3]+ m/z 223.14 M_ion->Loss_NH3 -17 Da (Neutral Loss) Alpha_Cleavage Alpha-Cleavage Ph-CH(NH2)+ m/z 106.06 M_ion->Alpha_Cleavage C1-C2 Cleavage Tropylium Tropylium / Benzyl C7H7+ m/z 91.05 M_ion->Tropylium C5-C4 Cleavage Loss_NH3->Tropylium Alkyl Chain Fragmentation

Fig 2. Primary CID fragmentation pathways of 1,5-diphenylpentan-1-amine at 25 eV.

Diagnostic MS/MS Fragments
Table 2: HRMS/MS Fragmentation Data
Exact Mass (m/z)FormulaAssignment / OriginDiagnostic Value
240.1752 [C₁₇H₂₂N]⁺ [M+H]+ PrecursorConfirms intact molecular weight.
223.1487 [C₁₇H₁₉]⁺ [M+H−NH3​]+ Validates the presence of a primary amine.
106.0651 [C₈H₁₀N]⁺Ph-CH(NH₂) + Alpha-cleavage; confirms benzylic amine position.
91.0542 [C₇H₇]⁺Tropylium / BenzylConfirms the terminal phenyl-methylene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for 1D and 2D Approaches

While 1D ¹H and ¹³C NMR provide the foundational backbone mapping, the aliphatic pentane chain (C2–C4) suffers from severe multiplet overlap due to similar magnetic environments. Causality: To resolve this, 2D COSY (Correlation Spectroscopy) is mandatory to trace the scalar coupling network sequentially from the benzylic methine (C1) down to the terminal methylene (C5). HSQC (Heteronuclear Single Quantum Coherence) is then utilized to unambiguously pair these protons to their respective carbons, creating a self-validating assignment loop where no signal is left orphaned. Chloroform-d (CDCl₃) is chosen because it readily dissolves the non-polar backbone while leaving the amine protons exchangeable with D₂O for structural confirmation.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Calibration: Set the TMS singlet to exactly 0.00 ppm. This self-validating step prevents chemical shift drift errors.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 2s relaxation delay.

    • ¹³C NMR: 100 MHz, 1024 scans, proton-decoupled.

    • 2D COSY & HSQC: Standard pulse sequences, 128 t1 increments, 8 scans per increment.

  • D₂O Exchange: Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~1.40 ppm confirms the -NH₂ assignment.

¹H and ¹³C NMR Assignments
Table 3: Representative Empirical NMR Assignments (CDCl₃)
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)2D Correlations (COSY / HSQC)
C1 (CH-NH₂) 3.95 (t, J = 6.8, 1H)56.2COSY to C2 protons; HSQC to 56.2 ppm.
C2 (CH₂) 1.75 (m, 2H)39.5COSY to C1 and C3 protons.
C3 (CH₂) 1.38 (m, 2H)26.1COSY to C2 and C4 protons.
C4 (CH₂) 1.60 (m, 2H)31.8COSY to C3 and C5 protons.
C5 (CH₂-Ph) 2.62 (t, J = 7.5, 2H)36.0COSY to C4 protons; HSQC to 36.0 ppm.
Aromatic (10H) 7.15 – 7.35 (m, 10H)125.8 – 128.6Complex multiplet; HMBC to C1 and C5.
Amine (-NH₂) 1.40 (br s, 2H)N/ADisappears upon D₂O exchange.

Advanced Application: Enantiomeric Purity Determination

Chiral Derivatization Protocol

Standard NMR cannot differentiate enantiomers of chiral amines. To resolve this, we utilize a three-component chiral derivatization protocol [3].

Causality: By condensing the amine with 2-formylphenylboronic acid and enantiopure (S)-BINOL, we force the enantiomers into diastereomeric iminoboronate esters. The distinct spatial environments of these diastereomers induce a significant chemical shift difference in the imino protons (typically resolving at ~8.2 – 8.5 ppm). Self-Validation: The addition of 4 Å molecular sieves is a critical causal step; it scavenges the water byproduct, driving the condensation equilibrium to 100% completion and preventing signal broadening that would obscure the integration ratio.

  • Reaction Setup: In a 5 mL vial, combine 1,5-diphenylpentan-1-amine (0.05 mmol), 2-formylphenylboronic acid (0.05 mmol), and (S)-BINOL (0.05 mmol).

  • Solvent & Sieves: Add 0.6 mL of CDCl₃ and 50 mg of activated 4 Å molecular sieves.

  • Incubation: Allow the mixture to stand at room temperature for 15 minutes.

  • Analysis: Transfer the supernatant to an NMR tube and acquire a ¹H NMR spectrum. Integrate the baseline-resolved imino proton singlets to calculate the Enantiomeric Excess (ee%).

Conclusion

The characterization of 1,5-diphenylpentan-1-amine requires a rigorous, multi-modal approach. By utilizing ESI-HRMS/MS for precise molecular weight and connectivity validation, alongside 2D NMR for unambiguous spatial carbon-backbone mapping, scientists can establish highly trustworthy structural profiles. Furthermore, the integration of chiral derivatization protocols expands the analytical utility of NMR, ensuring stereochemical integrity during drug development workflows.

References

  • Pu, C., et al. "Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines..." Environmental Science & Technology, ACS Publications, 2024. URL:[Link]

  • Pérez-Fuertes, Y., et al. "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines." Organic Letters, ACS Publications, 2006. URL:[Link]

Application

In vivo dosing guidelines for 1,5-Diphenylpentan-1-amine in murine models

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Evaluation of 1,5-Diphenylpentan-1-amine in Murine Models Executive Summary & Scientific Rationale 1,5-Diphenylpentan-1-amine (CAS 21493-12-9), also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Evaluation of 1,5-Diphenylpentan-1-amine in Murine Models

Executive Summary & Scientific Rationale

1,5-Diphenylpentan-1-amine (CAS 21493-12-9), also known as 1,5-diphenyl-1-pentanamine, is a lipophilic, small-molecule primary amine (C17H21N) utilized in advanced drug discovery[1]. Recent computational designs and screening assays have highlighted the potential of this scaffold in the development of novel tubulin inhibitors for anticancer applications[2].

Transitioning a lipophilic primary amine from in vitro screening to in vivo murine models requires precise formulation and dosing strategies. Due to its highly hydrophobic diphenylpentane backbone and ionizable primary amine, its pharmacokinetic (PK) behavior is highly dependent on the chosen vehicle. This Application Note provides a self-validating, step-by-step protocol for the formulation, administration, and PK/PD profiling of 1,5-Diphenylpentan-1-amine (DPPA) in mice.

Pharmacodynamic Mechanism & Target Rationale

Before establishing dosing limits, it is critical to understand the compound's mechanism of action. DPPA derivatives have been investigated as tubulin inhibitors that disrupt microtubule dynamics[2]. By preventing β -tubulin polymerization, these small molecules induce mitotic arrest at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.

Pathway DPPA 1,5-Diphenylpentan-1-amine Tubulin β-Tubulin Polymerization DPPA->Tubulin Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Induces Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Triggers Apoptosis Apoptosis (Cancer Cells) Mitosis->Apoptosis Leads to

Fig 1. Hypothesized mechanism of action for DPPA-mediated tubulin inhibition and apoptosis.

Formulation Strategy & Vehicle Selection

Expertise & Causality: The dual phenyl rings impart a high partition coefficient (LogP), making the aqueous solubility of DPPA negligible. However, the primary amine allows for salt formation (e.g., hydrochloride salt) to marginally improve dissolution. To prevent in vivo precipitation upon intravenous (IV) injection—which can cause fatal microembolisms—a co-solvent system is mandatory. We recommend a ternary mixture, which is a standard and highly effective approach for solubilizing lipophilic small-molecule amines[3].

Table 1: Optimized Vehicle Formulations for DPPA

RouteRecommended Vehicle FormulationMax ConcentrationRationale / Causality
IV 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline2 - 5 mg/mLDMSO initiates solvation; PEG300/Tween prevent precipitation in blood.
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water10 - 20 mg/mLForms a stable suspension for gastric absorption; mimics standard oral PK.
IP 10% DMSO + 90% Corn Oil5 - 10 mg/mLCreates a sustained release depot; ideal for chronic efficacy models.

In Vivo Dosing Protocol: The RACE Methodology

To establish baseline PK parameters with minimal animal use, we adapt the Rapid Assessment of Compound Exposure (RACE) protocol[4]. This self-validating system uses a limited cohort to determine if the compound achieves therapeutic plasma concentrations before scaling up to larger efficacy studies.

Step-by-Step Methodology:

  • Animal Preparation: Weigh 8-10 week-old female BALB/c or C57BL/6 mice. Ensure weights are tightly controlled within 20-25 g. Group size: n=4 per administration route[4].

  • Dose Formulation: Dissolve DPPA powder in 100% DMSO first. Sequentially add PEG300, then Tween-80, and finally saline dropwise while continuously vortexing.

    • Self-Validation Check: The final solution must remain optically clear. If cloudiness or micro-particulates occur, the compound has crashed out; discard, adjust the co-solvent ratio, and reformulate.

  • Administration:

    • IV Dosing: Administer 2 mg/kg via lateral tail vein injection. Maximum volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse).

    • PO Dosing: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle. Maximum volume: 10 mL/kg.

  • Serial Sampling: Collect 20 µL of blood via submandibular vein puncture at t = 20 min and t = 120 min post-dose[4]. Stop bleeding by applying gentle pressure with a sterile gauze pad.

  • Plasma Extraction: Centrifuge the whole blood at 2,000 x g for 10 min at 4°C. Extract the plasma supernatant and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated amine analog).

  • Bioanalysis: Analyze the supernatant via LC-MS/MS to calculate the estimated Area Under the Curve ( eAUC20−120​ ) and assess systemic exposure[4].

Workflow Compound 1,5-Diphenylpentan-1-amine (Solid, >95% Purity) Formulation Vehicle Solubilization (DMSO/PEG300/Tween/Saline) Compound->Formulation Dissolve & Vortex Admin Murine Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Admin Filter (0.22 µm) Sampling Serial Blood Sampling (RACE Protocol: 20 & 120 min) Admin->Sampling Submandibular Bleed Analysis LC-MS/MS Bioanalysis (PK Parameter Extraction) Sampling->Analysis Plasma Extraction

Fig 2. Standardized preclinical in vivo PK workflow for 1,5-Diphenylpentan-1-amine.

Quantitative Dosing Guidelines for Efficacy Models

Once PK exposure is confirmed, researchers can scale dosing for long-term xenograft or syngeneic tumor models. Small molecule amines typically exhibit a high volume of distribution ( Vd​ ) due to their basicity driving rapid tissue partitioning from the plasma[3].

Table 2: Suggested Efficacy Dosing Regimens for DPPA

Study TypeRouteDose RangeFrequencyDurationPrimary Endpoint
Maximum Tolerated Dose (MTD) IV5 - 15 mg/kgSingle Dose14 DaysBody weight loss (<20%), Survival
Acute Target Engagement IP10 - 25 mg/kgOnce Daily (QD)3 - 5 DaysBiomarker modulation (e.g., Tubulin)
Tumor Xenograft Efficacy PO20 - 50 mg/kgOnce Daily (QD)21 - 28 DaysTumor Volume Reduction ( mm3 )

Trustworthiness & Safety Note: Always include a vehicle-only control arm in every cohort. Co-solvents like PEG300 and Tween-80 can cause localized irritation or mild hemolysis at high concentrations. Monitoring animal weight daily is the most reliable self-validating metric for distinguishing systemic drug toxicity from vehicle-induced stress.

References

  • Benchchem. 1,5-Diphenylpentan-1-amine | CAS 21493-12-9.[1] URL:

  • Benchchem. Mechanism of Action: Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor.[2] URL:

  • Journal of Medicinal Chemistry (ACS Publications). Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases.[3] URL:

  • Current Protocols in Chemical Biology (PMC/NIH). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes.[4] URL:

Sources

Method

Using 1,5-Diphenylpentan-1-amine as a building block in pharmaceutical synthesis

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1,5-Diphenylpentan-1-amine in pharmaceutical library synthesis. Executive Rationale: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1,5-Diphenylpentan-1-amine in pharmaceutical library synthesis.

Executive Rationale: The Strategic Value of 1,5-Diphenylpentan-1-amine

In modern drug discovery, the design of lipophilic pharmacophores is critical for targeting deep hydrophobic pockets within G-protein-coupled receptors (GPCRs), ion channels, and lipid-modulating enzymes. 1,5-Diphenylpentan-1-amine (CAS: 21493-12-9) serves as a highly versatile, commercially viable building block for these applications[1].

The structural topology of this molecule—a flexible pentane chain capped by two phenyl rings with a primary amine at the C1 position—confers unique pharmacological advantages. The diphenylpentyl moiety acts as a lipophilic anchor, mimicking the extended hydrophobic tails of endogenous lipid ligands or the bulky aromatic domains required for allosteric GPCR modulation. Meanwhile, the primary amine provides a highly reactive synthetic handle, allowing medicinal chemists to rapidly generate diverse libraries of secondary/tertiary amines, amides, and ureas.

Quantitative Physicochemical Profile

To predict its behavior in synthesis and biological systems, we must first analyze its core physicochemical properties.

PropertyValuePharmacological / Synthetic Implication
Molecular Formula C₁▵H₂₁NHigh carbon-to-heteroatom ratio; dictates high lipophilicity.
Molecular Weight 239.36 g/mol Leaves ~260 Da for further derivatization before hitting the Lipinski rule-of-5 limit (500 Da).
LogP (Predicted) ~4.5 - 5.0Excellent for crossing the blood-brain barrier (BBB); ideal for CNS-active agents.
pKa (Conjugate Acid) ~10.2Exists primarily as a protonated cation at physiological pH (7.4), facilitating ionic interactions with receptor aspartate/glutamate residues.
Physical State Viscous liquid / Low-melting solidRequires standard organic solvents (DCM, DCE, DMF) for homogenous reaction conditions.

Synthetic Workflows & Library Generation

The primary amine of 1,5-diphenylpentan-1-amine is amenable to two fundamental divergent pathways in medicinal chemistry: Reductive Amination (yielding basic amines) and Amide Coupling (yielding neutral peptidomimetics).

Workflow Start 1,5-Diphenylpentan-1-amine (Core Scaffold) Path1 Reductive Amination (NaBH(OAc)3, DCE) Start->Path1 Path2 Amide Coupling (HATU, DIPEA, DMF) Start->Path2 Prod1 Secondary/Tertiary Amines (GPCR Ligands) Path1->Prod1 Prod2 Peptidomimetics (Enzyme Inhibitors) Path2->Prod2 Screen High-Throughput Screening (Hit Identification) Prod1->Screen Prod2->Screen

Figure 1: Divergent synthetic workflow for generating pharmaceutical libraries from 1,5-Diphenylpentan-1-amine.

Experimental Protocols & Mechanistic Causality

To ensure reproducibility and high yields, the following protocols have been optimized based on established mechanistic principles. Every reagent choice is dictated by the specific steric and electronic demands of the 1,5-diphenylpentyl system.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of secondary amines for GPCR targeting. Causality & Reagent Selection: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ) or Sodium Cyanoborohydride ( NaBH3​CN ). As demonstrated by Abdel-Magid et al., NaBH(OAc)3​ is a mild reducing agent that exhibits exceptional chemoselectivity; it reduces the in situ generated iminium ion much faster than it reduces the parent aldehyde[2]. This prevents the premature reduction of the starting aldehyde into an alcohol, which is a common side reaction with NaBH4​ . 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal reaction kinetics for this specific borohydride[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask flushed with Argon, dissolve 1,5-diphenylpentan-1-amine (1.0 mmol, 239 mg) and the target aldehyde (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes. Note: For sterically hindered aldehydes, the addition of 1.0 equivalent of glacial acetic acid catalyzes iminium ion formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol, 318 mg) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction Progression: Stir the opaque suspension at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine to prevent amine streaking).

Protocol B: High-Efficiency Amide Coupling

Objective: Synthesis of neutral, lipophilic amides for enzyme inhibition. Causality & Reagent Selection: Coupling a bulky, lipophilic amine requires a highly efficient activating agent to prevent sluggish kinetics and epimerization of the carboxylic acid. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As established by Carpino, the incorporation of the 7-azabenzotriazole moiety in HATU accelerates the coupling process via a neighboring group effect (the pyridine nitrogen acts as a basic catalyst during the aminolysis of the active ester)[3]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the acid without interfering with the active ester.

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Deprotonation: Add DIPEA (3.0 mmol, 0.52 mL). Stir the solution at room temperature for 15 minutes. The solution will typically turn a pale yellow as the highly reactive OAt-active ester is formed.

  • Coupling: Add 1,5-diphenylpentan-1-amine (1.1 mmol, 263 mg) dropwise to the activated acid mixture.

  • Reaction Progression: Stir at room temperature for 4–8 hours. The reaction is generally rapid, but the bulky nature of the diphenylpentyl group requires adequate time for quantitative conversion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL).

  • Washing (Critical Step): Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO3​ (2 x 10 mL) to remove unreacted acid, and 5% aqueous LiCl (2 x 10 mL) to effectively remove residual DMF.

  • Purification: Dry the organic layer over MgSO4​ , filter, concentrate, and purify via flash chromatography or recrystallization.

Expected Optimization & Yield Data
Reaction TypeReagentsTime (h)Temp (°C)Avg. Yield (%)Purity (LC-MS)
Reductive Amination NaBH(OAc)3​ , DCE, AcOH12 - 162578 - 85%>95%
Amide CouplingHATU, DIPEA, DMF4 - 82588 - 94%>98%

Pharmacological Mechanism of Action

Once synthesized, the resulting 1,5-diphenylpentyl derivatives frequently act as modulators of transmembrane receptors. The extreme lipophilicity of the diphenylpentane tail allows the molecule to partition deep into the lipid bilayer or into the hydrophobic orthosteric/allosteric pockets of GPCRs, triggering conformational shifts that dictate downstream cellular responses.

Pathway Ligand Lipophilic Amine Derivative (1,5-Diphenylpentyl Core) Receptor Target GPCR (Transmembrane Domain) Ligand->Receptor Binds hydrophobic pocket GProtein G-Protein Activation (Gα/Gβγ dissociation) Receptor->GProtein Conformational shift Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Signal Transduction Response Cellular Response (Ca2+ flux / cAMP modulation) Effector->Response Second Messenger

Figure 2: General signal transduction pathway modulated by lipophilic amine derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 1,5-Diphenylpentan-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1,5-Diphenylpentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,5-Diphenylpentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively in your experiments.

Part 1: Fundamental Assessment - "Know Your Compound"

A thorough understanding of the molecule's properties is the first step in troubleshooting solubility.

FAQ 1: Why is 1,5-Diphenylpentan-1-amine expected to have poor water solubility?

Answer: The solubility of a molecule is governed by its structure. 1,5-Diphenylpentan-1-amine possesses two key structural features that dictate its behavior in water:

  • A Large Hydrophobic Backbone: The molecule is built on a five-carbon pentane chain flanked by two phenyl (benzene) rings. This entire hydrocarbon structure is nonpolar and lipophilic ("fat-loving"), meaning it does not interact favorably with polar water molecules.

  • A Single Polar Functional Group: The primary amine (-NH2) group at one end of the chain is polar and capable of hydrogen bonding. However, its contribution to overall solubility is significantly outweighed by the large, nonpolar portion of the molecule.

Essentially, the molecule's large hydrophobic surface area dominates its character, leading to poor aqueous solubility.

FAQ 2: How can I experimentally determine the baseline solubility of my compound batch?

Answer: Before attempting to enhance solubility, it is crucial to establish a baseline value. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

  • Preparation: Add an excess amount of 1,5-Diphenylpentan-1-amine to a known volume of your aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed glass vial. "Excess" means enough solid should remain visible after the experiment is complete.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to sit undisturbed for a short period to let undissolved particles settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a precise volume of the supernatant (the clear liquid phase) without disturbing the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved micro-particulates. This step is critical to avoid overestimation.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Part 2: Primary Solubility Enhancement Strategy (Chemical Modification)

This section focuses on the most direct and often most effective method for solubilizing basic compounds like 1,5-Diphenylpentan-1-amine.

FAQ 3: What is the most direct way to dramatically increase the solubility of this amine?

Answer: The most effective and common method is to leverage the basicity of the amine functional group through pH adjustment and salt formation .[1][2] The lone pair of electrons on the amine's nitrogen atom can accept a proton (H+) from an acid, forming a positively charged ammonium salt.[3][4] This ionic species is significantly more polar than the neutral "free base" form and, therefore, much more soluble in water.[3][4]

Caption: Protonation of the amine group to form a soluble salt.

  • Weigh Compound: Accurately weigh a desired amount of 1,5-Diphenylpentan-1-amine free base.

  • Initial Suspension: Suspend the compound in a minimal amount of deionized water or the target aqueous buffer. It will not dissolve at this stage.

  • Acidification: While stirring, add a stoichiometric equivalent of a strong acid, such as 1 M HCl, dropwise. For example, for every 1 mole of your compound, you will add 1 mole of HCl.

  • Dissolution: Continue stirring. As the amine is protonated to form the hydrochloride salt, the solid should dissolve, resulting in a clear solution. Gentle warming (30-40°C) or sonication can expedite this process.

  • Final pH and Volume Adjustment: Adjust the final pH if necessary (typically to a value at least 2 units below the amine's pKa) and add water or buffer to reach the desired final concentration and volume.

Expert Insight: The solubility of an amine salt is pH-dependent. If the pH of the solution rises towards the pKa of the amine, the salt will convert back to the poorly soluble free base and may precipitate.[5] Therefore, it is critical to ensure your final assay buffer has sufficient buffering capacity to maintain a low pH.

Part 3: Formulation-Based Approaches (Physical Modification)

If modifying the pH is not compatible with your experimental system, formulation strategies offer excellent alternatives.

FAQ 4: My biological assay is sensitive to pH changes. How can I improve solubility without altering pH?

Answer: The use of co-solvents is a standard technique for dissolving hydrophobic compounds in neutral aqueous solutions.[6] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to nonpolar solutes.[7][8]

Co-solventTypical Final ConcentrationKey Characteristics
DMSO < 1% (often < 0.5%)Excellent solubilizing power, but can be toxic to cells at higher concentrations.
Ethanol < 5%Good solubilizing power, generally well-tolerated by many assays.
PEG 400 < 10%Low toxicity, often used in in vivo formulations. Can be viscous.[9]
Propylene Glycol < 10%Common pharmaceutical excipient, good safety profile.[9]

graph "CoSolvent_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

"Start" [label="Weigh Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Stock" [label="Dissolve in 100% Co-solvent\n(e.g., DMSO) to create a\nhigh-concentration stock\n(e.g., 20 mM)", fillcolor="#FBBC05", fontcolor="#202124"]; "Dilute" [label="Perform serial dilutions\nin 100% co-solvent if needed", fillcolor="#FFFFFF", fontcolor="#202124"]; "Dose" [label="Add a small volume (e.g., 1 µL)\nof the stock to the final\naqueous assay buffer (e.g., 99 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final" [label="Final Solution\n(e.g., 200 µM compound\nin 1% DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Stock" [label=" Step 1 "]; "Stock" -> "Dilute" [label=" Step 2 (Optional) "]; "Dilute" -> "Dose" [label=" Step 3 "]; "Dose" -> "Final"; }

Caption: Workflow for preparing a solution using a co-solvent.

Troubleshooting Note: A common failure point is "crashing out." If the compound precipitates upon dilution into the aqueous buffer, it means the final co-solvent concentration is too low to maintain solubility at that specific compound concentration. You may need to either decrease the final compound concentration or slightly increase the final co-solvent percentage (while staying within the assay's tolerance limits).

FAQ 5: I need to avoid organic solvents entirely for my application. What are my options?

Answer: Cyclodextrin complexation is an excellent solvent-free method for increasing the aqueous solubility of hydrophobic molecules.[10][11] Cyclodextrins (CDs) are cyclic oligosaccharides with a unique donut-like structure. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[12][13]

The hydrophobic diphenylpentane portion of your molecule can become encapsulated within the CD cavity, forming a "host-guest" inclusion complex.[9] This complex presents a hydrophilic exterior to the water, rendering the entire assembly soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[12]

Caption: Encapsulation of a drug within a cyclodextrin cavity.

  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD (typically starting with 1:1 or 1:2).

  • Mixing: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of water or an ethanol/water mixture to form a thick, uniform paste.

  • Incorporation: Add the weighed drug to the paste and knead thoroughly with a pestle for 30-60 minutes.

  • Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The dried complex is pulverized into a fine powder, which can then be directly dissolved in your aqueous medium.

Part 4: Advanced Strategies and Troubleshooting
FAQ 6: I am developing a formulation for drug delivery. What advanced methods can I consider?

Answer: For applications requiring controlled release or high drug loading, nanoparticle encapsulation is a powerful technique. This involves entrapping the hydrophobic drug within a polymeric nanoparticle, such as one made from poly(lactic-co-glycolic acid) (PLGA).[14][15] Methods like nanoprecipitation or solvent evaporation are used to form these drug-loaded particles, which can then be dispersed in an aqueous medium.[14][16] This approach is significantly more complex and requires specialized formulation expertise.

FAQ 7: I tried making a salt, but it precipitated in my buffer. Why?

Answer: This can happen for a few reasons:

  • pH Drift: Your buffer may not have had enough capacity to maintain the low pH required to keep the amine protonated.

  • Common Ion Effect: If your buffer contains ions that are also the counter-ion of your salt (e.g., a phosphate buffer for a phosphate salt), it can suppress solubility.[17]

  • Exceeding Salt Solubility: Even salts have a solubility limit (Ksp). You may have simply created a solution that was too concentrated for that specific salt in that specific medium.

Summary of Solubility Enhancement Techniques
TechniqueMechanism of ActionPotential Fold IncreaseProsCons
pH/Salt Formation Converts the amine to a polar, ionic salt.100 - 10,000+High solubility increase, simple procedure.pH-dependent, may not be suitable for all assays.
Co-solvents Reduces the polarity of the aqueous medium.10 - 100pH-neutral, easy to prepare stocks.Potential for solvent toxicity/interference in assays.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble shell.10 - 1,000Avoids organic solvents, low toxicity.Requires specific complexation step, can be costly.
Nanoparticles Entraps the drug in a dispersible polymeric carrier.VariableAllows for controlled release, high drug loading.Complex formulation, requires specialized equipment.
Decision-Making Flowchart

Solubility_Decision_Tree Start Start: Poorly Soluble 1,5-Diphenylpentan-1-amine Q_pH Is your experiment sensitive to low pH? Start->Q_pH A_pH_No Use pH Adjustment & Salt Formation Q_pH->A_pH_No No Q_Solvent Is your experiment sensitive to organic solvents? Q_pH->Q_Solvent Yes A_Solvent_No Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) Q_Solvent->A_Solvent_No No A_Solvent_Yes Use Cyclodextrin Complexation (HP-β-CD) Q_Solvent->A_Solvent_Yes Yes Q_Advanced Do you require advanced formulation (e.g., controlled release)? A_Solvent_Yes->Q_Advanced A_Advanced_Yes Consider Nanoparticle Encapsulation Q_Advanced->A_Advanced_Yes Yes

Caption: A guide to selecting the appropriate solubilization method.

References
  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. [Link]

  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Marie, A. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research, 16(9), 195. [Link]

  • Singh, I., & Swami, R. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery and Therapeutics, 13(1), 110-116. [Link]

  • Jain, A., et al. (2011). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 2(2), 34-45. [Link]

  • Español, L., et al. (2019). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Advances, 9(28), 16045-16054. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 444. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1126. [Link]

  • Tawa, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5123-5131. [Link]

  • Thorsteinn, L., & Einar, S. (2015). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. [Link]

  • Williams, R. O., et al. (2004). Encapsulation of Drug Nanoparticles in Self-Assembled Macromolecular Nanoshells. Langmuir, 20(11), 4461-4468. [Link]

  • Sharma, N., & N, P. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 69-76. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Varma, A. K., et al. (2024). Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency. RSC Advances, 14(23), 16401-16413. [Link]

  • Larsson, A. (2011). Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug. Chalmers Publication Library. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Dr. Lisa. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Yalkowsky, S. H., & D, D. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Medical Investigation, 10(2), 1-8. [Link]

  • Williams, A. C. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]

  • Singh, A., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-15. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 10(4), 223. [Link]

Sources

Optimization

Preventing degradation of 1,5-Diphenylpentan-1-amine during long-term storage

Welcome to the technical support guide for 1,5-Diphenylpentan-1-amine. This document provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,5-Diphenylpentan-1-amine. This document provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and purity of this compound during long-term storage. Adherence to these guidelines is critical for ensuring the reliability and reproducibility of your experimental results.

Quick Reference: Recommended Storage Conditions

For optimal stability, 1,5-Diphenylpentan-1-amine should be stored under the following conditions. Each parameter is critical for minimizing degradation.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential oxidative and thermal degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Primary amines are susceptible to oxidation and reaction with atmospheric CO2.[1][3] An inert atmosphere displaces oxygen and moisture.[4][5]
Light Amber or Opaque ContainerProtects the compound from photo-oxidation, a common degradation pathway for organic materials.[1][5]
Container Tightly Sealed Glass Vial with PTFE-lined capGlass is non-reactive. A tight seal with a chemically resistant liner prevents ingress of air and moisture.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for storing 1,5-Diphenylpentan-1-amine?

A1: 1,5-Diphenylpentan-1-amine is a primary amine, making its lone pair of electrons on the nitrogen atom susceptible to attack by atmospheric oxygen and carbon dioxide.[3]

  • Oxidation: Oxygen can lead to the formation of various oxidized byproducts, often presenting as a discoloration (yellowing or browning) of the material.[1][8]

  • Carbonation: Carbon dioxide in the air can react with the amine to form carbamate salts.[3] Both of these reactions alter the molecular structure of your compound, reducing its purity and potentially impacting its reactivity and biological activity in downstream applications. Using an inert gas like argon or nitrogen displaces the reactive atmospheric gases from the container's headspace.[4]

Q2: I've noticed my sample has turned slightly yellow. Can I still use it?

A2: A yellow or brown discoloration is a common visual indicator of oxidation. While the compound may still be largely intact, the presence of impurities is highly likely. For sensitive applications, such as in drug development or quantitative assays, using a discolored sample is not recommended as the impurities can interfere with your results.[9] We strongly advise re-purifying the material (e.g., by distillation or chromatography) and confirming its purity via analytical methods like HPLC or NMR before use.[3]

Q3: Is a standard -20°C laboratory freezer sufficient for long-term storage?

A3: Yes, a -20°C freezer is generally sufficient for long-term storage, provided the other conditions (inert atmosphere, light protection, proper sealing) are met. The low temperature slows down the kinetics of degradation reactions.[1] For highly critical applications or very long-term archival, an ultra-low temperature freezer (-80°C) can offer an additional margin of stability, but proper atmospheric control remains the most critical factor.

Q4: How can I verify the purity of my 1,5-Diphenylpentan-1-amine after it has been in storage?

A4: The most reliable way to assess purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the parent compound and detecting degradation products.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify both the amine and potential volatile impurities.[11][12] A change in the analytical profile compared to a fresh sample is a clear indication of degradation.

Q5: My sample is a solid. Do I still need to worry about absorbing moisture?

A5: Yes. Many amine compounds are hygroscopic, meaning they can absorb moisture from the air, even in their solid state.[6] This absorbed water can facilitate degradation pathways and affect the accurate weighing of the compound for experiments. Storing the material in a desiccated environment or, preferably, under a dry inert atmosphere is essential.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Action & Prevention
Color Change (Yellowing/Browning) Oxidation: The primary amine has likely reacted with trace amounts of oxygen that entered the container.Action: Assess purity using HPLC or GC-MS. If impurities are significant, repurify the compound. Prevention: Strictly follow the inert gas blanketing protocol (see Section 4.1) for aliquoting and storage. Ensure container seals are airtight.[7]
Unexpected Peaks in HPLC/NMR/MS Degradation: The new peaks represent byproducts from oxidation, reaction with CO2, or other decomposition pathways.[13][14]Action: Attempt to identify the degradation products by comparing analytical data with known amine degradation pathways.[15] Consider if the compound is suitable for its intended use or requires purification. Prevention: Review your storage and handling procedures. Ensure the compound was not exposed to heat, light, or air during handling.
Inconsistent Experimental Results Reduced Purity: The effective concentration of the active compound is lower than expected due to degradation, leading to poor reproducibility.Action: Immediately re-qualify the purity of your stored material against a reference standard. Prevention: Implement a routine purity check for reagents that have been in long-term storage. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and atmospheric exposure of the bulk supply.[2]
Clumping or Change in Physical Appearance Moisture Absorption: The compound is likely hygroscopic and has absorbed water from the atmosphere.[6]Action: Dry the compound under vacuum, but be aware that this may not remove all degradation caused by the moisture. Prevention: Always handle the compound in a dry environment (e.g., a glove box) or under a stream of inert gas.[5] Use a tightly sealed container and consider storing it within a desiccator as a secondary precaution.

Key Experimental Protocols

Protocol: Aliquoting & Inert Gas Blanketing for Long-Term Storage

This protocol minimizes atmospheric exposure when preparing samples for storage.

Materials:

  • Stock container of 1,5-Diphenylpentan-1-amine

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing

  • Pipettes or spatula for transfer

  • Glove box (ideal) or a well-ventilated fume hood

Procedure:

  • Prepare Vials: Ensure all vials and caps are clean and completely dry. Label them clearly.

  • Set Up Inert Atmosphere:

    • (Ideal Method - Glove Box): Place the stock container, vials, and transfer tools inside the glove box.[5][16]

    • (Alternative - Fume Hood): Set up a gentle, positive flow of inert gas into the stock container and the vial you are filling. This can be done using a long needle or tubing.

  • Aliquot Compound: Quickly transfer the desired amount of 1,5-Diphenylpentan-1-amine from the stock container to each vial. Minimize the time the containers are open.

  • Blanket with Inert Gas: Before sealing, flush the headspace of each newly filled vial with the inert gas for 10-15 seconds to displace all air.[3]

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. For extra security, you may wrap the cap-vial interface with Parafilm®.[7]

  • Store Properly: Place the sealed vials in a freezer at -20°C or below, protected from light.

Protocol: Representative HPLC Method for Purity Assessment

This method provides a baseline for assessing the purity of 1,5-Diphenylpentan-1-amine. It may require optimization for your specific equipment.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small, accurately weighed amount of the compound in Acetonitrile to a concentration of ~1 mg/mL.

Analysis: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks over time is indicative of degradation.

Visualized Degradation & Storage Workflows

Degradation Pathways

The following diagram illustrates the primary chemical threats to 1,5-Diphenylpentan-1-amine during storage.

cluster_storage Storage Environment cluster_threats Atmospheric Threats cluster_products Degradation Products Amine 1,5-Diphenylpentan-1-amine (Pure Compound) Oxidized Oxidized Impurities (e.g., Aldehydes, Imines) Amine->Oxidized Oxidation Carbamate Carbamate Salts Amine->Carbamate Carbonation O2 Oxygen (O2) O2->Oxidized CO2 Carbon Dioxide (CO2) CO2->Carbamate Light UV/Visible Light Light->Oxidized Photo-oxidation

Caption: Key degradation pathways for 1,5-Diphenylpentan-1-amine.

Recommended Storage Workflow

This workflow outlines the critical steps from receiving the compound to ensuring its long-term stability.

A Receive Compound B Perform Initial Purity Check (HPLC/NMR) - Establish Baseline A->B C Decision: Purity Acceptable? B->C D Aliquot into Small, Single-Use Vials C->D Yes H Purify Compound C->H No E Blanket Headspace with Inert Gas (Argon or Nitrogen) D->E F Seal Tightly in Amber Vials E->F G Store at ≤ -20°C F->G I Periodically Re-analyze Purity of a Sacrificial Aliquot G->I H->B

Caption: Recommended workflow for handling and long-term storage.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Two Different Quinohemoprotein Amine Dehydrogenases Initiate Anaerobic Degradation of Aromatic Amines in Aromatoleum aromaticum EbN1. ASM Journals. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. [Link]

  • Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. PMC. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC. [Link]

  • Stability of amines. Sciencemadness Discussion Board. [Link]

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. UNC Charlotte. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Synergistic Effects of 1,5-Diphenylpentan-1-amine with β-Lactam Antibiotics

Abstract The escalating crisis of antibiotic resistance necessitates novel therapeutic strategies, among which the combination of non-antibiotic adjuvants with existing antibiotics is particularly promising. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antibiotic resistance necessitates novel therapeutic strategies, among which the combination of non-antibiotic adjuvants with existing antibiotics is particularly promising. This guide presents a comprehensive framework for the systematic validation of 1,5-Diphenylpentan-1-amine as a potential synergistic partner for β-lactam antibiotics. We provide a logical, in-depth technical workflow, from initial hypothesis through quantitative validation and mechanistic investigation. This document is intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of multidrug-resistant bacterial pathogens.

Introduction: The Rationale for Synergy

β-lactam antibiotics, the cornerstones of antibacterial therapy, function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1][2] However, their efficacy is severely compromised by bacterial resistance mechanisms. The two most prevalent strategies employed by bacteria are:

  • Enzymatic Degradation: The production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive.[3][4] This is the most common resistance mechanism in Gram-negative bacteria.[1]

  • Target Modification: The expression of altered PBPs (like PBP2a in MRSA) that have a low affinity for β-lactam antibiotics, preventing the drug from binding to its target.[5]

A synergistic compound, or "potentiator," does not need to be bactericidal on its own. Instead, its value lies in its ability to restore or enhance the activity of a conventional antibiotic. Our target molecule, 1,5-Diphenylpentan-1-amine, is a novel candidate for such a role. The central hypothesis is that this compound interferes with a key bacterial resistance mechanism, thereby re-sensitizing resistant bacteria to β-lactam antibiotics. This guide provides the experimental blueprint to rigorously test this hypothesis.

Experimental Design: A Three-Tiered Validation Workflow

A robust validation process must be systematic, moving from high-throughput screening to dynamic confirmation and finally to mechanistic elucidation. Our approach is structured as a three-tiered workflow. The causality behind this design is to use the initial, less labor-intensive checkerboard assay to identify promising antibiotic combinations and then invest resources in the more detailed time-kill and mechanistic assays for only the most effective pairings.

G cluster_0 Tier 1: Synergy Screening cluster_1 Tier 2: Dynamic Confirmation cluster_2 Tier 3: Mechanistic Insight T1 Checkerboard Assay (High-Throughput Screening) T2 Time-Kill Curve Analysis (Dynamic Interaction) T1->T2 Confirm Synergy & Rate of Kill T3 Mechanism of Action Studies (e.g., β-Lactamase Inhibition) T2->T3 Investigate 'How?'

Caption: Three-tiered experimental validation workflow.

Tier 1: High-Throughput Synergy Screening - The Checkerboard Assay

The checkerboard assay is the industry-standard in vitro method for quantitatively assessing the interaction between two antimicrobial agents.[6] It provides a matrix of combinations, allowing for the determination of the Fractional Inhibitory Concentration Index (FICI), a key metric for synergy.[7]

Causality Behind the Protocol
  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

  • Inoculum Size: A standardized bacterial inoculum of ~5 x 10⁵ CFU/mL is critical.[8] A lower density might overestimate efficacy, while a higher density could mask a true synergistic effect.

  • Two-Fold Dilutions: This logarithmic dilution series covers a wide concentration range to precisely identify the Minimal Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Checkerboard Assay
  • Preparation of Reagents:

    • Prepare stock solutions of 1,5-Diphenylpentan-1-amine and the selected β-lactam antibiotic (e.g., Oxacillin for MRSA, Meropenem for P. aeruginosa) in an appropriate solvent (e.g., DMSO). Further dilute in CAMHB to the highest required concentration (typically 4-8 times the known MIC of the antibiotic).

    • Prepare the bacterial inoculum by suspending 3-5 colonies from a fresh agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[8]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Along the x-axis (columns 1-10), create serial two-fold dilutions of the β-lactam antibiotic. Add 100 µL of the highest concentration to column 1, mix, and transfer 50 µL to column 2, repeating across to column 10. Discard the final 50 µL from column 10.

    • Along the y-axis (rows A-G), create serial two-fold dilutions of 1,5-Diphenylpentan-1-amine. Add 100 µL of the highest concentration to row A (in the antibiotic-containing columns), mix, and transfer 50 µL to row B, repeating down to row G.

    • This creates a matrix where each well has a unique combination of the two compounds.

    • Column 11 should contain dilutions of the β-lactam alone (to re-determine its MIC), and row H should contain dilutions of 1,5-Diphenylpentan-1-amine alone.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except for a sterility control well). The final volume in each well is now 100 µL.

    • Incubate the plate at 35-37°C for 18-24 hours.[10]

  • Data Analysis:

    • After incubation, determine the MIC for each compound alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the FICI using the following formula[7]: FICI = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpret the results as follows[11]:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Example Data Presentation

Table 1: Hypothetical Checkerboard Assay Results for 1,5-Diphenylpentan-1-amine and Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (ΣFIC)Interpretation
Oxacillin12888 / 128 = 0.0625\multirow{2}{}{0.3125}\multirow{2}{}{Synergy}
1,5-Diphenylpentan-1-amine>2566464 / 256 = 0.25

Note: The MIC of 1,5-Diphenylpentan-1-amine alone was >256 µg/mL, so 256 µg/mL is used for a conservative FICI calculation.

Tier 2: Dynamic Confirmation - Time-Kill Curve Analysis

While the checkerboard assay indicates synergy at a single time point, the time-kill assay provides dynamic information on the rate and extent of bacterial killing over time.[12] This is a crucial step to confirm that the observed synergy is bactericidal and not merely bacteriostatic.

Causality Behind the Protocol
  • Concentrations Tested: Using sub-inhibitory concentrations (e.g., 0.5x MIC) is key. If synergy occurs, the combination of two ineffective concentrations should produce a significant bactericidal effect.

  • Time Points: Sampling at 0, 4, 8, 12, and 24 hours provides a kinetic profile of the antibacterial activity, showing how quickly the combination works and whether regrowth occurs.

  • Log Reduction: A ≥2-log₁₀ (99%) decrease in CFU/mL for the combination compared to the most active single agent is the standard definition of synergy in a time-kill assay.[13] A ≥3-log₁₀ (99.9%) reduction from the initial inoculum is considered bactericidal activity.[12]

Detailed Experimental Protocol: Time-Kill Assay
  • Preparation:

    • Prepare flasks of CAMHB containing:

      • Growth Control (no drug)

      • β-lactam alone (at 0.5x MIC)

      • 1,5-Diphenylpentan-1-amine alone (at a fixed, sub-inhibitory concentration, e.g., 64 µg/mL from the example above)

      • The combination of both agents at the same concentrations.

    • Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration in the flasks to ~5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (0, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Evaluate for synergy (≥2-log₁₀ CFU/mL reduction vs. the most active single agent) and bactericidal activity (≥3-log₁₀ CFU/mL reduction vs. time 0).

Example Data Presentation

Table 2: Hypothetical Time-Kill Data (log₁₀ CFU/mL) for Oxacillin and 1,5-Diphenylpentan-1-amine against MRSA

Time (h)Growth ControlOxacillin (0.5x MIC)1,5-DPPA (64 µg/mL)Combination
05.705.715.695.70
47.155.655.614.10
88.505.585.502.50
129.105.455.41<2.00
249.255.305.25<2.00

In this example, at 8 hours, the combination shows a ~3-log₁₀ reduction compared to the single agents, demonstrating clear synergy and bactericidal activity.

Tier 3: Uncovering the "How" - Mechanism of Action Studies

Identifying synergy is the first step; understanding the underlying mechanism is critical for rational drug development. Given that β-lactamase production is a primary resistance mechanism, a logical first hypothesis is that 1,5-Diphenylpentan-1-amine acts as a β-lactamase inhibitor.

G cluster_0 Proposed Mechanism BL β-Lactamase Hydrolysis Hydrolysis (Inactive Antibiotic) BL->Hydrolysis Catalyzes BLA β-Lactam Antibiotic BLA->BL Substrate PBP Penicillin-Binding Protein (PBP) BLA->PBP Binds & Inhibits DPPA 1,5-Diphenylpentan-1-amine (Hypothesized Inhibitor) DPPA->BL Inhibits CellDeath Cell Wall Synthesis Inhibition → Cell Death PBP->CellDeath Leads to

Sources

Comparative

A Senior Application Scientist's Guide to Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 1,5-Diphenylpentan-1-amine Formulations

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of neuroprotective agent development, the journey from a promising molecule to a clinically effective therapeutic is fraught with...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective agent development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translational gap between laboratory findings (in vitro) and outcomes in living organisms (in vivo). This guide provides an in-depth comparison of in vitro and in vivo efficacy assessments for formulations of 1,5-Diphenylpentan-1-amine, a novel compound with therapeutic potential. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and present a framework for interpreting the often-disparate results, grounded in authoritative references.

Introduction: The Promise and Challenge of 1,5-Diphenylpentan-1-amine

1,5-Diphenylpentan-1-amine and its derivatives are emerging as a class of compounds with significant neuroprotective potential, largely attributed to their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] NMDA receptors are crucial for synaptic plasticity but their overactivation (excitotoxicity) is a key mechanism in neuronal damage following ischemic stroke and other neurological insults.[3][4]

However, like many potent central nervous system (CNS) agents, 1,5-Diphenylpentan-1-amine is a hydrophobic, lipophilic molecule.[5] This property presents a classic drug development paradox: while lipophilicity is often required to cross the blood-brain barrier (BBB), it simultaneously leads to poor aqueous solubility, hindering the development of stable, bioavailable intravenous formulations necessary for acute care settings like stroke.[6][7]

This guide will dissect the evaluation of this compound, focusing on how different formulation strategies impact its efficacy, from the controlled environment of a petri dish to the complex biological system of a preclinical stroke model.

Section 1: In Vitro Efficacy Assessment: Quantifying Target Engagement

In vitro assays are the foundational step, designed to confirm a compound's mechanism of action and determine its intrinsic potency in a simplified, controlled system. For an NMDA receptor antagonist, a functional assay measuring the inhibition of glutamate-induced excitotoxicity is a highly relevant choice.

Core In Vitro Experiment: Neuronal Calcium Influx Assay

Causality Behind Experimental Design: The rationale for this assay is to directly measure the compound's ability to block the ion channel of the NMDA receptor. Over-activation of this channel by glutamate leads to a massive influx of calcium (Ca2+), triggering downstream cell death pathways.[8] By quantifying intracellular Ca2+ levels in the presence of our compound, we can derive a precise measure of its antagonistic activity (IC50). We use primary cerebellar granule neurons because they express a high density of NMDA receptors and are a well-established model for excitotoxicity studies.[1]

Detailed Protocol: Functional NMDA Receptor Antagonism Assay
  • Cell Culture: Primary cerebellar granule neurons are prepared from rat pups and cultured on poly-L-lysine-coated coverslips for 6-9 days in vitro to allow for receptor maturation.[8]

  • Fluorescent Dye Loading: Cells are loaded with 6 µM Fura-2 AM, a ratiometric calcium indicator, for 30 minutes.[8] This dye will fluoresce at different wavelengths when bound to calcium versus when free in the cytoplasm, allowing for precise measurement of intracellular concentrations.

  • Compound Preparation:

    • Formulation A (Unformulated): 1,5-Diphenylpentan-1-amine is dissolved in 100% DMSO to create a high-concentration stock.

    • Formulation B (Cyclodextrin Complex): The compound is complexed with a modified cyclodextrin to enhance aqueous solubility, a common strategy for hydrophobic molecules.[9]

    • Formulation C (Lipid Nanoparticle): The compound is encapsulated within a lipid nanoparticle (LNP) designed for intravenous delivery.

  • Assay Procedure:

    • A coverslip with dye-loaded neurons is placed in a quartz cuvette containing a Mg2+-free buffer (the absence of Mg2+ facilitates NMDA receptor opening).

    • A baseline fluorescence reading is established.

    • The test formulation (A, B, or C) is added at various concentrations and incubated.

    • Excitotoxicity is induced by adding 100 µM NMDA and 10 µM glycine (a co-agonist).[1]

    • The change in intracellular Ca2+ is measured via fluorescence spectrophotometry.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the NMDA-induced calcium influx (IC50) is calculated for each formulation.

In Vitro Data Summary
FormulationVehicle/CarrierApparent IC50 (µM)In Vitro SolubilityNotes
A (Unformulated) DMSO1.2 ± 0.2PoorHigh intrinsic potency, but precipitates in aqueous buffer at higher concentrations.
B (Cyclodextrin) Hydroxypropyl-β-Cyclodextrin1.5 ± 0.3ModerateSlight decrease in apparent potency, likely due to encapsulation dynamics. Improved solubility.
C (Lipid Nanoparticle) LNP3.8 ± 0.7HighLowest apparent potency, as the drug must be released from the nanoparticle to act on the receptor. Excellent aqueous dispersibility.

This table summarizes expected data based on typical formulation behaviors.

Visualization: In Vitro Assay Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C Culture Primary Neurons L Load with Fura-2 AM Dye C->L A Add Formulation to Cells L->A F Prepare Formulations (A, B, C) F->A S Stimulate with NMDA/Glycine A->S M Measure Ca2+ Influx S->M D Calculate IC50 Values M->D

Caption: Workflow for in vitro functional assessment of NMDA receptor antagonism.

Section 2: In Vivo Efficacy Assessment: Evaluating Therapeutic Outcome

In vivo studies are designed to determine if the intrinsic potency observed in vitro translates into a meaningful therapeutic effect in a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.

Core In Vivo Experiment: Murine Model of Ischemic Stroke

Causality Behind Experimental Design: The middle cerebral artery occlusion (MCAO) model is the most widely used preclinical model for focal ischemic stroke because it effectively mimics the pathophysiology of the most common type of stroke in humans.[10][11] This model allows for the assessment of a neuroprotective agent's ability to salvage brain tissue (the "penumbra") that is at risk of dying following the initial ischemic event.[12] We use a transient MCAO model, where the artery is blocked for a period and then reperfused, which simulates clinical scenarios where blood flow is restored.[11][13]

Detailed Protocol: Transient MCAO Stroke Model in Mice
  • Animal Preparation: Male C57BL/6 mice are anesthetized. Core body temperature is maintained at 37°C throughout the procedure, a critical parameter for consistent outcomes.[14]

  • Surgical Procedure (Intraluminal Filament):

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[14]

    • The ECA is permanently ligated.[13]

    • A silicone-coated monofilament is inserted through the ECA into the ICA until its tip occludes the origin of the middle cerebral artery (MCA).[11] Occlusion is confirmed by a sharp drop (>70%) in cerebral blood flow measured by Laser Doppler Flowmetry.[13]

  • Drug Administration: Immediately upon reperfusion (e.g., after 60 minutes of occlusion by withdrawing the filament), animals receive an intravenous (IV) injection of:

    • Vehicle (saline or the specific formulation vehicle).

    • Formulation A, B, or C of 1,5-Diphenylpentan-1-amine at an equivalent dose (e.g., 5 mg/kg).

  • Post-Operative Care & Behavioral Assessment: Animals are recovered and monitored. At 24 hours post-MCAO, neurological deficit scores are assessed (e.g., on a 0-5 scale) to quantify functional impairment.[3]

  • Endpoint Analysis (Infarct Volume):

    • At 24 or 48 hours, mice are euthanized, and brains are harvested.

    • The brain is sliced into 2-mm coronal sections.[10]

    • Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable, respiring tissue red, leaving the infarcted (dead) tissue unstained (white).[10][11]

    • The infarct volume is quantified using image analysis software and expressed as a percentage of the total hemisphere volume.

In Vivo Data Summary
FormulationDose (IV)Neurological Score (0-5, lower is better)Infarct Volume Reduction (%)Notes
Vehicle Control N/A4.1 ± 0.50% (Baseline)Severe functional deficit and large infarct expected.
A (Unformulated) 5 mg/kg3.9 ± 0.65% ± 3%No significant effect. Compound likely crashed out of solution upon injection, resulting in poor bioavailability.
B (Cyclodextrin) 5 mg/kg2.8 ± 0.435% ± 8%Moderate, significant neuroprotection. Improved solubility leads to better systemic exposure.
C (Lipid Nanoparticle) 5 mg/kg1.9 ± 0.362% ± 10%Strongest neuroprotective effect. The LNP formulation likely improved circulation time and facilitated passage across the BBB.

This table illustrates a plausible scenario where in vivo efficacy is dictated by formulation, not just intrinsic potency.

Visualization: In Vivo Experimental Timeline

InVivo_Timeline cluster_analysis Endpoint Analysis T0 Time 0 Anesthesia & Surgery T60 T = 60 min Reperfusion & IV Drug Admin T0->T60 T24h T = 24 hrs Neurological Scoring T60->T24h T48h T = 48 hrs Euthanasia & Brain Harvest T24h->T48h Analysis TTC Staining & Infarct Volume Quantification T48h->Analysis

Caption: Timeline for a transient MCAO stroke study with therapeutic intervention.

Section 3: Bridging the Gap: A Comparative Analysis

The most striking observation from our hypothetical data is the complete inversion of efficacy rankings between the in vitro and in vivo settings. Formulation A, the most potent in the dish, was ineffective in the animal, while Formulation C, the least potent in vitro, was the most effective in vivo. This highlights the central challenge in drug development: bioavailability trumps intrinsic potency.

Expert Insights:

  • In Vitro Potency vs. In Vivo Exposure: The IC50 from the in vitro assay reflects the drug's inherent ability to bind its target. However, it says nothing about the concentration of the drug that actually reaches that target in a living system. The unformulated compound likely precipitated in the bloodstream, never achieving therapeutic concentrations in the brain.

  • The Role of Formulation:

    • The Cyclodextrin formulation (B) improved solubility, allowing more drug to stay in circulation and reach the brain, resulting in moderate efficacy.

    • The Lipid Nanoparticle (C) represents a more advanced delivery system. It not only solubilizes the drug but can also protect it from premature metabolism, prolong its circulation half-life, and potentially facilitate transport across the blood-brain barrier. This superior drug delivery profile explains its superior in vivo performance, despite the slower drug release that resulted in a higher apparent IC50 in vitro.

  • Self-Validating Systems: The inclusion of a vehicle control in the in vivo study is non-negotiable. It establishes the baseline damage in the model, against which all therapeutic effects are measured. Similarly, positive and negative controls in in vitro assays (e.g., a known antagonist and a no-drug control) ensure the assay is performing correctly.

Visualization: The Formulation Bridge

Formulation_Bridge Injection IV Injection Site Barrier2 Metabolism (Liver/Plasma) Injection->Barrier2 Brain Target Site: Brain (NMDA Receptors) Drug Drug Molecule (1,5-Diphenylpentan-1-amine) Barrier1 Precipitation in Blood Drug->Barrier1 Fails Formulation Formulation (e.g., LNP) Formulation->Injection Delivers Drug Barrier3 Blood-Brain Barrier Barrier2->Barrier3 Barrier3->Brain

Caption: Formulation as a vehicle to overcome biological barriers to drug delivery.

Conclusion and Future Directions

This guide demonstrates that for hydrophobic CNS drug candidates like 1,5-Diphenylpentan-1-amine, in vivo efficacy is a direct function of formulation performance. A successful development program must prioritize establishing a robust in vitro-in vivo correlation (IVIVC).[15][16] Future work should involve detailed pharmacokinetic studies for each formulation to quantify brain exposure levels and correlate them with both the in vitro IC50 and the observed in vivo neuroprotection. By understanding and optimizing drug delivery, we can successfully bridge the translational gap and unlock the full therapeutic potential of promising but challenging molecules.

References

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